N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide
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Overview
Description
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide is a complex organic compound that features a thiazolidinone core, a fluorobenzylidene group, and an indole moiety
Preparation Methods
The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Thiazolidinone Core: This can be achieved by the reaction of a suitable thioamide with an α-haloketone under basic conditions.
Introduction of the Fluorobenzylidene Group: This step involves the condensation of the thiazolidinone intermediate with 4-fluorobenzaldehyde in the presence of a base to form the benzylidene derivative.
Attachment of the Indole Moiety: The final step involves the coupling of the benzylidene-thiazolidinone intermediate with a 5-fluoroindole derivative through an acetamide linkage.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.
Substitution: The fluorine atoms in the benzylidene and indole moieties can be substituted with other nucleophiles under appropriate conditions, such as using nucleophilic aromatic substitution reactions.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly due to its unique structural features that may interact with biological targets.
Biological Studies: The compound can be used in studies to understand its interaction with various enzymes and receptors, providing insights into its mechanism of action.
Industrial Applications: It may find use in the synthesis of other complex organic molecules, serving as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and molecular targets would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
When compared to other similar compounds, such as other thiazolidinone derivatives or indole-based molecules, N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide stands out due to its unique combination of structural features. Similar compounds include:
Thiazolidinone Derivatives: Compounds with a thiazolidinone core but different substituents.
Indole Derivatives: Molecules featuring an indole moiety with various functional groups.
Fluorobenzylidene Compounds: Compounds containing a fluorobenzylidene group attached to different cores.
This compound’s uniqueness lies in its specific combination of these functional groups, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N3O2S2/c23-15-3-1-13(2-4-15)9-19-21(29)27(22(30)31-19)12-20(28)25-8-7-14-11-26-18-6-5-16(24)10-17(14)18/h1-6,9-11,26H,7-8,12H2,(H,25,28)/b19-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMIUXEMQFFYLTI-OCKHKDLRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F2N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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